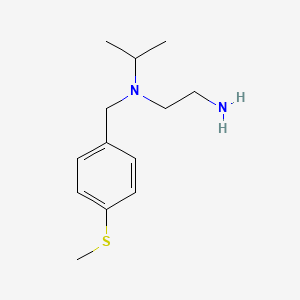

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by an isopropyl group and a 4-(methylthio)benzyl moiety attached to the central nitrogen atom (N1). This compound belongs to a broader class of diamines with diverse applications in catalysis, corrosion inhibition, and medicinal chemistry.

Propriétés

IUPAC Name |

N'-[(4-methylsulfanylphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2S/c1-11(2)15(9-8-14)10-12-4-6-13(16-3)7-5-12/h4-7,11H,8-10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIBAITVNGXRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine typically involves the reaction of 4-(methylthio)benzyl chloride with N1-isopropyl ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the benzyl group.

Substitution: The amine groups can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Modified benzyl derivatives.

Substitution: N-alkylated or N-acylated derivatives.

Applications De Recherche Scientifique

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The structural diversity of ethane-1,2-diamine derivatives arises from variations in N1 and N2 substituents, which critically influence solubility, steric bulk, and electronic properties. Below is a comparative table of key analogues:

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : The target compound’s 4-(methylthio)benzyl group increases hydrophobicity compared to methoxy () or hydroxyl derivatives, favoring membrane permeability in biological systems.

- Electronic Effects: The methylthio group (-SMe) is electron-donating, enhancing adsorption on metal surfaces for corrosion inhibition (), whereas electron-withdrawing groups (e.g., -NO2) would reduce this effect.

Comparison :

- The target compound likely follows a reductive alkylation pathway using 4-(methylthio)benzaldehyde and isopropylamine.

- In contrast, EDDB (Schiff base) is synthesized via condensation without reduction, retaining imine bonds critical for metal coordination ().

Corrosion Inhibition

- Target Compound : The -SMe group enhances electron density, promoting adsorption on steel surfaces in acidic environments. This mechanism parallels Schiff bases like EDDB, which achieve >90% inhibition efficiency in 1 M HCl ().

- Aliphatic Analogues (DETA, TETA) : Linear polyamines with multiple NH groups exhibit superior corrosion inhibition due to strong chelation with metal ions (). However, their lower steric bulk reduces surface coverage compared to bulky derivatives like the target compound.

Activité Biologique

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H22N2S

- Molecular Weight : 266.42 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.

Anti-inflammatory Effects

Research indicates that compounds structurally similar to N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine exhibit significant anti-inflammatory properties. For instance, studies on related compounds such as N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) have shown that they inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. JSH-21 demonstrated an IC50 value of 9.2 μM, indicating effective inhibition of NO production through down-regulation of inducible nitric oxide synthase (iNOS) and interference with nuclear factor-kappa B (NF-kB) signaling pathways .

The anti-inflammatory activity of these compounds is primarily attributed to their ability to modulate key signaling pathways:

- Inhibition of iNOS : Reduces the production of NO, a critical mediator in inflammatory responses.

- Modulation of NF-kB Activity : Compounds inhibit the transcriptional activity of NF-kB, which is involved in the expression of various pro-inflammatory cytokines .

Case Study 1: JSH-21 Analogues

A study investigated various analogues of JSH-21 and their effects on inflammation. The findings revealed that modifications at the benzyl and diamine positions significantly influenced their biological activity. The most potent analogues showed enhanced inhibition of NO production and reduced NF-kB activation compared to controls .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| JSH-21 | 9.2 | Inhibition of iNOS |

| Control (Parthenolide) | 3.6 | NF-kB pathway modulation |

| Control (Pyrrolidine Dithiocarbamate) | 29.3 | Inhibition of inflammatory mediators |

Case Study 2: Structural Variations and Biological Activity

Another study focused on structural variations within the diamine class, noting that specific substitutions could enhance anti-inflammatory properties. For instance, introducing methylthio groups at strategic positions improved the efficacy against LPS-induced inflammation by altering the compound's interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.